molecular formula C15H21N3O5 B1377048 6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate CAS No. 1412452-82-4

6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate

Cat. No.: B1377048
CAS No.: 1412452-82-4
M. Wt: 323.34 g/mol
InChI Key: MZLQNJKUOXNGQA-UHFFFAOYSA-N
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Description

6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate is a complex organic compound with a unique structure that includes a pyrido[4,3-D]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate pyridine and pyrimidine derivatives under controlled conditions. The reaction may require catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation. For example, substitution reactions may be carried out in polar solvents like ethanol or acetonitrile at elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[4,3-D]pyrimidine derivatives, such as:

Uniqueness

What sets 6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate (CAS No. 1412452-82-4) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H21N3O5C_{15}H_{21}N_{3}O_{5}, with a molecular weight of approximately 323.34 g/mol. The structure features a pyrido-pyrimidine core with two carboxylate functional groups that may contribute to its biological activity.

Biological Activities

Research indicates that compounds similar to 6-tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine have shown various biological activities:

  • Antimicrobial Activity : Some derivatives of pyrido-pyrimidines have been evaluated for their antibacterial and antifungal properties. Studies indicate that related compounds exhibit significant inhibition against various strains of bacteria and fungi, suggesting potential applications as antimicrobial agents .
  • Anticancer Properties : The compound may exhibit anticancer activity through mechanisms such as the inhibition of heat shock protein 90 (HSP90), which is crucial for cancer cell survival. Inhibitors of HSP90 have been shown to induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory properties by inhibiting nitric oxide production in macrophages. This suggests that the compound could be beneficial in treating inflammatory diseases .

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds:

  • Antibacterial Evaluation : A study highlighted that specific pyrido-pyrimidine derivatives showed potent antibacterial effects with minimal inhibitory concentration (MIC) values significantly lower than standard antibiotics . This suggests a promising avenue for developing new antibacterial agents.
  • Anticancer Activity : In vitro studies have shown that some derivatives inhibit the proliferation of cancer cell lines through apoptosis induction. For instance, compounds were found to inhibit sirtuin activity, which is associated with cancer cell growth regulation .
  • Mechanisms of Action : The anti-inflammatory effects were attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), critical enzymes involved in inflammatory responses .

Comparative Table of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AntimicrobialPyrido-pyrimidine derivativesInhibition of bacterial/fungal growth
AnticancerHSP90 inhibitorsInduction of apoptosis in cancer cells
Anti-inflammatoryNitric oxide synthase inhibitorsReduction in inflammatory mediators

Properties

IUPAC Name

6-O-tert-butyl 4-O-ethyl 2-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5/c1-5-22-12(19)11-9-8-18(14(21)23-15(2,3)4)7-6-10(9)16-13(20)17-11/h5-8H2,1-4H3,(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLQNJKUOXNGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=O)NC2=C1CN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate
Reactant of Route 2
Reactant of Route 2
6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate
Reactant of Route 3
6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate
Reactant of Route 4
Reactant of Route 4
6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate
Reactant of Route 5
6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate
Reactant of Route 6
6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate

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